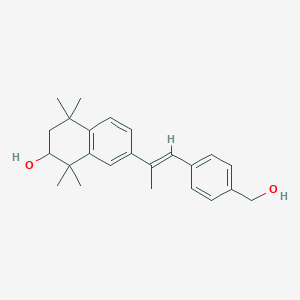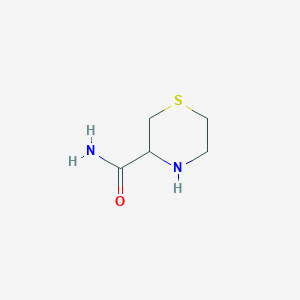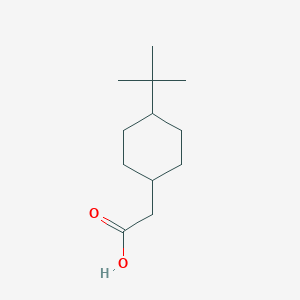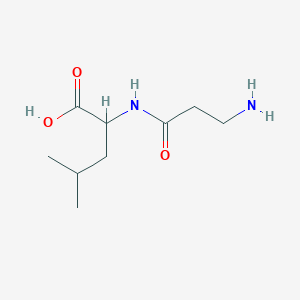
Trimetil-beta-ciclodextrina
Descripción general
Descripción
Trimethyl-beta-cyclodextrin, also known as Trimethyl-beta-cyclodextrin, is a useful research compound. Its molecular formula is C63H112O35 and its molecular weight is 1429.5 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethyl-beta-cyclodextrin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - beta-Cyclodextrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethyl-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Administración de Fármacos Farmacéuticos
TMe-β-CD se utiliza ampliamente en la industria farmacéutica para mejorar la solubilidad y estabilidad de los medicamentos . Forma complejos de inclusión con moléculas de fármacos, lo que puede mejorar la biodisponibilidad de los fármacos de baja solubilidad. Esta aplicación es crucial para el desarrollo de nuevas formulaciones de fármacos, especialmente para fármacos con baja solubilidad inherente.
Investigación Biológica
En estudios biológicos, TMe-β-CD se emplea para estudiar proteínas de membrana y para extraer colesterol de las membranas celulares . Esto ayuda a comprender el papel del colesterol en varios procesos biológicos y puede ser fundamental en áreas de investigación como la neurobiología y las enfermedades cardiovasculares.
Medicina
Médicamente, TMe-β-CD se utiliza en el diseño de sistemas de administración de fármacos. Su capacidad para formar complejos con fármacos conduce a una mayor eficacia terapéutica y a la reducción de los efectos secundarios . También se utiliza en el desarrollo de estructuras supramoleculares que pueden servir como portadores de fármacos.
Remediación Ambiental
TMe-β-CD encuentra aplicaciones en la ciencia ambiental para la eliminación de contaminantes del agua y el suelo . Sus capacidades de complejación le permiten atrapar sustancias nocivas, limpiando así el medio ambiente. Esto es particularmente útil en el tratamiento de efluentes industriales y escorrentías agrícolas
Mecanismo De Acción
Target of Action
Trimethyl-beta-cyclodextrin (TMCD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide. The primary targets of TMCD are various small and large drug molecules . Cyclodextrins have a unique annular hollow ultrastructure that allows encapsulation of these molecules, thereby increasing their stability .
Mode of Action
TMCD interacts with its targets through host-guest interactions. The hydrophobic cavity of TMCD can encapsulate other compounds with hydrophobic moieties . This encapsulation modifies the physical, chemical, and biological properties of the guest molecules . For instance, TMCD has been used to solubilize steroids in aqueous solution to increase their bioavailability .
Biochemical Pathways
TMCD affects various biochemical pathways through its interaction with different molecules. For instance, it has been used as a catalyst for the synthesis of highly functionalized bioactive heterocyclic moieties . The encapsulation of biologically active molecules enhances their bioavailability and stability .
Pharmacokinetics
TMCD exhibits interesting pharmacokinetic properties. After oral administration in rats, TMCD was almost wholly removed from rat plasma within 36 hours . High concentrations of TMCD distributed hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney . The excretion of intact TMCD to urine and feces was lower than the administration dose . It can be speculated that TMCD metabolized to maltodextrin, which was further metabolized, absorbed, and eventually discharged in the form of CO2 and H2O .
Result of Action
The result of TMCD’s action is primarily the increased stability, solubility, and bioavailability of the encapsulated molecules . This leads to improved efficacy of the encapsulated drugs. For instance, TMCD has been used to increase the bioavailability of poorly water-soluble drugs .
Action Environment
The action of TMCD can be influenced by environmental factors. For example, the pH of the environment can affect the extraction efficiency of certain mycotoxins by cyclodextrin polymers . Moreover, cyclodextrin nano-sponges, characterized by a three-dimensional nanostructured network with controlled properties, have shown remarkable contributions in different applications such as environmental (e.g., as adsorbent for pollutant removal), pharmaceutical (as drug delivery system), and food (for removal of target substances) .
Safety and Hazards
Direcciones Futuras
Cyclodextrins and their derivatives have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in the fabrication of biosensors .
Análisis Bioquímico
Biochemical Properties
Trimethyl-beta-cyclodextrin can interact with various biomolecules. For instance, it has been reported to form inclusion complexes with proteins such as lysozyme . The structure of these conjugates was investigated via liquid chromatography-mass spectrometry, dynamic light scattering, and circular dichroism analysis . The conjugates were found to be biologically active, and the covalently bound beta-cyclodextrin preserved the ability to form inclusion complexes with the model compound .
Cellular Effects
Trimethyl-beta-cyclodextrin can have significant effects on cells. For example, it has been shown to enter cells and influence their function . In HeLa cells, it was found that Trimethyl-beta-cyclodextrin derivatives could enter cells and were partially localized in lysosomes after internalization .
Molecular Mechanism
The molecular mechanism of Trimethyl-beta-cyclodextrin involves its ability to form inclusion complexes with various molecules. This is due to its unique structure, which allows it to encapsulate other molecules in its hydrophobic core . This can result in changes in the properties of the guest molecule, such as solubility, chemical reactivity, or spectral property .
Dosage Effects in Animal Models
For instance, it has been reported that the bioavailability of flavonoid compounds, complexed with cyclodextrins, was extensively improved when compared to uncomplexed flavonoids .
Metabolic Pathways
The metabolism of Trimethyl-beta-cyclodextrin is mainly completed by the flora in the colon . It interacts with the active pharmaceutical ingredient (API) during this process .
Transport and Distribution
Trimethyl-beta-cyclodextrin can be transported and distributed within cells and tissues. For instance, it has been shown to enter cells and be partially localized in lysosomes
Subcellular Localization
Trimethyl-beta-cyclodextrin can be localized within specific subcellular compartments. For example, it has been shown to be partially localized in lysosomes after internalization into cells
Propiedades
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAICPXUXPBCC-MWDJDSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55216-11-0 | |
| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)







